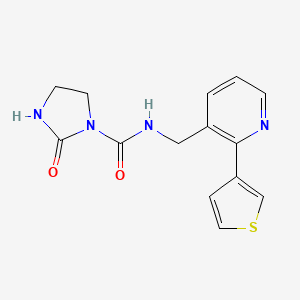

2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]imidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c19-13-16-5-6-18(13)14(20)17-8-10-2-1-4-15-12(10)11-3-7-21-9-11/h1-4,7,9H,5-6,8H2,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNILTJOYTVYWPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

Condensation Reactions: : These reactions involve the condensation of thiophene derivatives with pyridine derivatives in the presence of a catalyst.

Cyclization Reactions: : Intramolecular cyclization reactions are often employed to form the imidazolidine ring.

Amidation Reactions: : The final step usually involves the amidation of the imidazolidine ring with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be used to introduce oxygen-containing functional groups into the molecule.

Reduction: : Reduction reactions can be employed to reduce specific functional groups, such as nitro groups to amines.

Substitution: : Substitution reactions can be used to replace certain atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substituents: : Halogens, alkyl groups, and aryl groups.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide has several scientific research applications, including:

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

Biology: : It may have potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: : The compound could be explored for its therapeutic potential in treating various diseases.

Industry: : It may find applications in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism by which 2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related imidazolidine-1-carboxamide derivatives from the provided evidence.

Structural and Functional Group Analysis

2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide (CAS 1903049-46-6)

- Substituents : A triazolopyridine ring with a trifluoromethyl group replaces the pyridine-thiophene system in the target compound.

- Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazolopyridine core may increase rigidity and binding affinity in hydrophobic pockets .

2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)imidazolidine-1-carboxamide (CAS 1788675-89-7)

- Substituents : A trifluoro-hydroxy-phenylpropyl chain replaces the pyridine-thiophene group.

- Properties : The hydroxy and trifluoromethyl groups may improve solubility and hydrogen-bonding capacity, while the phenyl ring contributes to π-π stacking interactions .

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide (CAS 2097863-17-5)

- Substituents : A methanesulfonyl group and hydroxy-methyl-thiophene side chain are present.

- Properties : The methanesulfonyl group increases polarity and solubility but may reduce membrane permeability. The thiophene moiety, shared with the target compound, could enhance electronic interactions in binding .

Hypothetical Comparison with Target Compound

- Molecular Weight : The target compound (hypothetical formula: C₁₄H₁₄N₄O₂S; MW ~318.35 g/mol) is lighter than the methanesulfonyl analog (361.4 g/mol) but heavier than the trifluoro-hydroxy-phenylpropyl derivative (317.26 g/mol) .

- Electronic Effects : The thiophene-pyridine system in the target compound may offer balanced π-π and dipole interactions compared to the electron-withdrawing trifluoromethyl group in other analogs.

- Solubility : The absence of polar groups (e.g., sulfonyl or hydroxy) in the target compound may reduce aqueous solubility relative to and compounds.

Data Table: Comparative Overview of Analogs

Biologische Aktivität

The compound 2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound features an imidazolidine core, a thiophene ring, and a pyridine moiety. Its molecular formula is , and it exhibits a complex structure conducive to various biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The following table summarizes key findings related to its antimicrobial efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These results indicate that the compound exhibits significant inhibitory effects against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of 2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide have been evaluated in several cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis. Below is a summary of the findings:

These findings suggest that the compound may act through multiple mechanisms, making it a candidate for further development in cancer therapy.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has demonstrated anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table summarizes these effects:

This indicates that 2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)imidazolidine-1-carboxamide may be useful in treating inflammatory conditions.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Case Study on Anticancer Efficacy : A study involving the treatment of A549 cells with the compound showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.

- Case Study on Antimicrobial Effectiveness : In a comparative study against standard antibiotics, the compound exhibited superior efficacy against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent.

- Case Study on Anti-inflammatory Response : In vivo models demonstrated that administration of the compound significantly reduced inflammation markers in induced arthritis models, indicating its therapeutic potential in chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.